![molecular formula C10H14ClNO3S B275283 [(5-Chloro-2-ethoxyphenyl)sulfonyl]dimethylamine](/img/structure/B275283.png)
[(5-Chloro-2-ethoxyphenyl)sulfonyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Chloro-2-ethoxyphenyl)sulfonyl]dimethylamine is an organic compound with the molecular formula C10H14ClNO3S and a molecular weight of 263.74 g/mol. This compound is characterized by the presence of a chloro group, an ethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-ethoxyphenyl)sulfonyl]dimethylamine typically involves the following steps:
Nitration: The starting material, 5-chloro-2-ethoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amine group is then sulfonated using chlorosulfonic acid to form the sulfonamide group.
Alkylation: Finally, the sulfonamide is alkylated with dimethyl sulfate to introduce the N,N-dimethyl groups.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Chloro-2-ethoxyphenyl)sulfonyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
[(5-Chloro-2-ethoxyphenyl)sulfonyl]dimethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(5-Chloro-2-ethoxyphenyl)sulfonyl]dimethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide
- 5-chloro-2-ethoxy-N,N-dimethylbenzenesulfonamide
Comparison
Compared to similar compounds, [(5-Chloro-2-ethoxyphenyl)sulfonyl]dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the ethoxy group may enhance its solubility and reactivity compared to other sulfonamides.
Propiedades
Fórmula molecular |
C10H14ClNO3S |
|---|---|
Peso molecular |
263.74 g/mol |
Nombre IUPAC |
5-chloro-2-ethoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-4-15-9-6-5-8(11)7-10(9)16(13,14)12(2)3/h5-7H,4H2,1-3H3 |
Clave InChI |
HVWSVFBCVJMEJN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine](/img/structure/B275216.png)
![[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine](/img/structure/B275218.png)
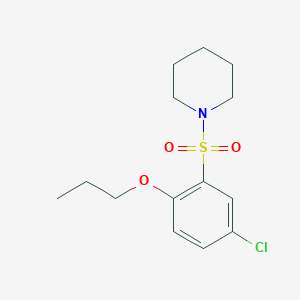
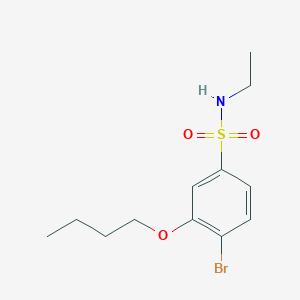
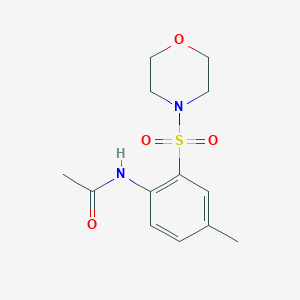
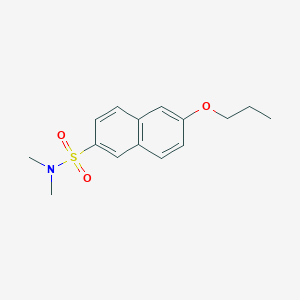

![[(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine](/img/structure/B275239.png)


![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
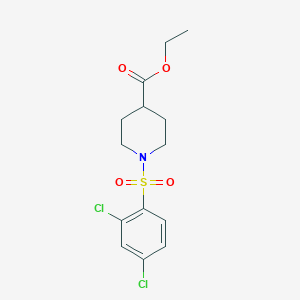
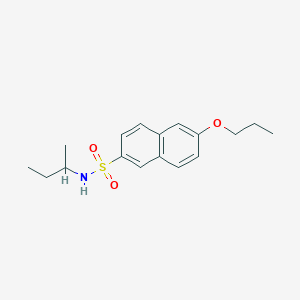
![Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B275282.png)
